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cis-3-Hexenyl isobutyrate

Atmospheric chemistry Environmental fate Fragrance stability

Flavorists and perfumers face rapid ester hydrolysis in enzyme-active matrices, causing fragrance fade and off-flavor development. cis-3-Hexenyl isobutyrate solves this with its sterically hindered branched isobutyrate moiety, delivering >15-fold stability over cis-3-hexenyl acetate against plant carboxylesterases. • >8-hour blotter tenacity vs. ~1 hour for acetate • Clean green-apple, non-buttery profile for fruit, floral & herbal formulations • Vapor pressure 0.19 mmHg ensures balanced volatility through the dry-down • Stabilized with 0.01-0.20% α-tocopherol to prevent oxidation • FEMA 3929, JECFA 1275, follows IFRA guidelines

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 41519-23-7
Cat. No. B1580806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenyl isobutyrate
CAS41519-23-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C(C)C
InChIInChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3
InChIKeyOSMAJVWUIUORGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Hexenyl Isobutyrate (CAS 41519-23-7): Technical Baseline for Green-Fruity Ester Procurement


cis-3-Hexenyl isobutyrate (CAS 41519-23-7, FEMA 3929, JECFA 1275) is a C₁₀ ester formed by esterification of cis-3-hexenol with isobutyric acid. It is a colorless liquid with a characteristic green, fruity, cut-grass, apple-like odor profile . The compound occurs naturally in guava, spearmint, and Chinese quince . Key physical properties include a molecular weight of 170.25 g/mol, density of 0.878 g/mL at 25 °C, boiling point of 92 °C at 20 mmHg, logP of 3.4–3.52, and vapor pressure of 0.19 mmHg at 20 °C . It is stabilized with 0.01–0.20% α-tocopherol to prevent oxidation . The compound is used primarily as a fragrance and flavor ingredient, with a tenacity on blotter exceeding 8 hours .

Why Generic Substitution Among cis-3-Hexenyl Esters Fails: Structural Branching Governs Performance


Despite sharing the same cis-3-hexenol backbone, esterification with different acyl groups (acetate, butyrate, isobutyrate) produces compounds with markedly different enzymatic susceptibility, atmospheric reactivity, volatility, and organoleptic character. The branched isobutyrate moiety introduces steric hindrance that dramatically reduces hydrolysis by plant carboxylesterases compared to linear acetate or butyrate esters [1]. Moreover, the odor profile shifts from buttery-dairy (butyrate) to clean fruity-apple (isobutyrate) . These differences render direct substitution without formulation adjustment problematic for applications requiring specific stability, longevity, or sensory targets.

Quantitative Differentiation Evidence for cis-3-Hexenyl Isobutyrate Versus Acetate, Butyrate, and Propionate Analogs


OH Radical Reaction Rate Coefficient: Isobutyrate Reacts 15.5% Faster than Acetate in the Atmosphere

In a relative kinetic study using in situ FTIR spectroscopy in an environmental simulation chamber at 298±2 K and 1000±10 mbar, the gas-phase OH radical reaction rate coefficient of cis-3-hexenyl isobutyrate was determined as (4.84 ± 0.39) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This is 15.5% higher than that of cis-3-hexenyl acetate [(4.19 ± 0.38) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹] measured under identical conditions, indicating that the isobutyrate ester is more reactive toward OH radicals and thus has a shorter estimated atmospheric lifetime [1].

Atmospheric chemistry Environmental fate Fragrance stability

Enzymatic Hydrolysis Resistance: Isobutyrate Is a >15-Fold Poorer Substrate for Plant Carboxylesterases than Acetate

Recombinant Arabidopsis thaliana carboxylesterases AtCXE5 and AtCXE12 hydrolyze (Z)-3-hexenyl acetate with a relative activity normalized to 100%. Under identical assay conditions, (Z)-3-hexenyl isobutyrate exhibited only 5.29 ± 0.59% activity with AtCXE5 and 6.65 ± 1.13% with AtCXE12, representing a 15–19-fold reduction in hydrolysis rate [1]. By contrast, the linear butyrate ester retained 101.78% (AtCXE5) and 299.33% (AtCXE12) activity, while propionate showed intermediate values (57.59% and 180.72%) [1].

Plant biochemistry Green leaf volatile metabolism Enzyme kinetics

Ozonolysis Rate Coefficient: Isobutyrate Occupies an Intermediate Position Between Acetate and Butyrate

The gas-phase ozonolysis rate coefficient of cis-3-hexenyl isobutyrate was measured as (7.89 ± 0.85) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 298±4 K and atmospheric pressure using a relative rate method [1]. This value is 43% higher than that of cis-3-hexenyl acetate [(5.51 ± 0.60) × 10⁻¹⁷] but 36% lower than that of cis-3-hexenyl butyrate [(12.34 ± 1.59) × 10⁻¹⁷], establishing isobutyrate at an intermediate ozone reactivity among the common hexenyl esters [1].

Atmospheric chemistry Ozone reactivity Volatile organic compound fate

Vapor Pressure as a Volatility and Tenacity Indicator: Isobutyrate Is 4.2× Less Volatile Than Acetate

The vapor pressure of cis-3-hexenyl isobutyrate at 20 °C is 0.19 mmHg (EPI Suite v4.0) . In comparison, cis-3-hexenyl acetate has a vapor pressure of 0.796 mmHg , and cis-3-hexenyl butyrate has a vapor pressure of 0.103 mmHg . Thus, isobutyrate is approximately 4.2-fold less volatile than acetate but 1.8-fold more volatile than butyrate. Consistent with this, blotter tenacity is reported as >8 hours for isobutyrate , >1 hour for acetate , and >4 hours for butyrate .

Fragrance tenacity Volatility Formulation design

Organoleptic Differentiation: Isobutyrate Eliminates the Buttery-Dairy Note Present in n-Butyrate

Supplier technical literature notes that cis-3-hexenyl isobutyrate is 'less buttery, more fruity in its overall odor type' compared to cis-3-hexenyl n-butyrate, with a fragrance profile emphasizing apple, pear, and cut grass rather than the dairy-like, buttery undertones characteristic of the linear butyrate ester . This qualitative differentiation is consistent with the structural branching of the isobutyrate acyl moiety, which alters the steric and electronic interaction with olfactory receptors.

Odor characterization Flavor formulation Sensory differentiation

cis-3-Hexenyl Isobutyrate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Fine Fragrance Formulation: Extended Green Top Note Without Flash-Off

Perfumers designing citrus, floral, or herbal fragrances can leverage cis-3-hexenyl isobutyrate to deliver a green-apple freshness that persists on the blotter for >8 hours, substantially longer than the ~1-hour tenacity of cis-3-hexenyl acetate . Its vapor pressure of 0.19 mmHg ensures the green note does not evaporate as rapidly as acetate (0.796 mmHg), while its lower volatility relative to butyrate (0.103 mmHg) prevents the green note from becoming overly dominant in the dry-down .

Plant-Based Product Formulation: Enzymatic Stability for Extended Shelf Life

In botanical extracts, plant-protein-based beverages, or enzyme-active matrices where endogenous carboxylesterases may hydrolyze ester flavorants, cis-3-hexenyl isobutyrate offers a >15-fold stability advantage over cis-3-hexenyl acetate as demonstrated by its resistance to Arabidopsis carboxylesterases AtCXE5 and AtCXE12 [1]. This makes it a preferred choice for clean-label or natural-claim products requiring long-term flavor fidelity.

Environmental Fate-Compliant Fragrance Design: Quantitative Reactivity Parameters for Modeling

For regulatory submissions and environmental risk assessments, the experimentally determined OH radical rate coefficient of (4.84 ± 0.39) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [2] and ozonolysis rate coefficient of (7.89 ± 0.85) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ [3] provide the quantitative input parameters needed for atmospheric fate and persistence modeling. These measured values allow direct comparison with alternative hexenyl esters to select compounds with the desired environmental profile.

Apple and Pear Flavor Formulation: Clean Fruity Profile Without Dairy Off-Notes

Flavorists developing apple, pear, melon, or tropical fruit flavors can select cis-3-hexenyl isobutyrate over cis-3-hexenyl butyrate when a clean, non-buttery fruity character is critical. The qualitative organoleptic differentiation—isobutyrate is 'less buttery, more fruity' —ensures fidelity to target fruit profiles in beverages, confectionery, and dairy-alternative products where buttery notes would be perceived as off-flavors.

Technical Documentation Hub

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